molecular formula C19H30O2 B1256196 3-Hydroxyandrostane-16-one

3-Hydroxyandrostane-16-one

Cat. No.: B1256196
M. Wt: 290.4 g/mol
InChI Key: WDSIJVKJXHSMCM-KFYHLCBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 3-Hydroxyandrostane-16-one within the Androstane (B1237026) Steroid Class

This compound is a member of the androstane steroid class. Steroids are organic compounds characterized by a specific four-ring carbon structure. britannica.com The androstane nucleus is a saturated 19-carbon steroid that serves as the parent structure for androgens, or male sex hormones, such as testosterone (B1683101) and its metabolites. taylorandfrancis.comdrugbank.com

The defining features of this compound, as indicated by its name, are:

A hydroxyl group (-OH) at the C3 position: The stereochemistry of this group (whether it is in the alpha or beta orientation) significantly influences the molecule's biological properties.

An androstane backbone: The core four-ring structure common to all androstane steroids.

A ketone group (=O) at the C16 position: The presence of a ketone at this specific position is a key characteristic that distinguishes it from more commonly known androgens like androsterone (B159326), which has a ketone at C17. nih.gov

This particular arrangement of functional groups places this compound in the category of 16-ketoandrostanes, a subset of androstane derivatives that are subjects of specific biochemical and medicinal chemistry research. dntb.gov.ua Its structure is isomeric with other more widely studied hydroxy-androstane-ketones, such as androsterone (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). wikipedia.orgwikipedia.org

Historical Perspectives on Androstane-Derived Research

The journey into androstane research is a significant chapter in the history of endocrinology and organic chemistry. Early investigations in the 19th century laid the groundwork by studying the effects of hormones. swolverine.com A pivotal moment came in 1931 when Adolf Butenandt isolated the first androgen, androsterone, from a large volume of male urine. wikipedia.orgnih.gov This achievement, along with the independent synthesis of testosterone by Butenandt and Leopold Ruzicka in 1935, marked the dawn of modern steroid chemistry and earned them the 1939 Nobel Prize in Chemistry. swolverine.comendocrine-abstracts.org

These initial discoveries spurred decades of research focused on synthesizing and understanding the function of various androstane derivatives. endocrine-abstracts.org Scientists explored how minor modifications to the androstane skeleton could lead to dramatic changes in biological activity, giving rise to the development of synthetic anabolic steroids, anti-androgens, and other therapeutic agents. wikipedia.orgnih.gov This foundational work created the context for investigating less common metabolites and synthetic variants, including the 16-ketoandrostane family to which this compound belongs.

Rationale and Scope of Academic Inquiry into this compound

Academic interest in this compound and its isomers stems primarily from two areas: synthetic chemistry and neuropharmacology.

Synthetic Chemistry: The compound often appears as an intermediate or a target molecule in complex synthetic pathways. For example, research has detailed the synthesis of androstano[17,16-c]pyrazolines using 3β-hydroxyandrostan-17-one as a starting material, highlighting the manipulation of the D-ring where the C16 position is located. nih.gov Other studies describe the transformation of 17-keto steroids into their 16-keto counterparts. acs.org The synthesis of enantiomeric (mirror-image) versions of steroids, including (3β,5β,8α,9β,10α,13α,14β)-3-Hydroxyandrostan-16-one, has been documented in the pursuit of novel neuroactive steroids. nih.gov This process involves multiple steps, including the ozonolysis of exocyclic double bonds at the 16-position to form the ketone. acs.org

Neuropharmacology and Receptor Modulation: A significant driver for the investigation of 16-ketoandrostanes is their potential role as neurosteroids. Neurosteroids can modulate the activity of neurotransmitter receptors in the brain, notably the GABA-A receptor, which is a primary target for anesthetic and anticonvulsant drugs. wikipedia.orggoogle.com Research into enantiomers of neuroactive steroids has explored how compounds like this compound interact with these receptors. nih.govgoogle.com For instance, studies have been conducted on its enantiomer as a potential positive allosteric modulator of GABA-A receptors, comparing its effects to other known neurosteroids. nih.gov This line of inquiry seeks to understand the structure-activity relationships that govern how these steroids bind to and affect receptor function, potentially leading to the development of new therapeutic agents. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(8S,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12-13,15-17,20H,3-11H2,1-2H3/t12?,13?,15-,16+,17+,18-,19+/m1/s1

InChI Key

WDSIJVKJXHSMCM-KFYHLCBFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CCC4[C@@]3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(C4)O)C

Synonyms

3 beta-hydroxy-5 alpha-androstan-16-one
3-hydroxyandrostan-16-one
3-hydroxyandrostan-16-one, (3alpha,5alpha)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxyandrostane 16 One

Chemical Synthesis Pathways for 3-Hydroxyandrostane-16-one

The synthesis of this compound can be approached through two primary strategies: total synthesis, which builds the molecule from simple, non-steroidal precursors, and semi-synthesis, which modifies existing, readily available steroids.

Total Synthesis Approaches

Total synthesis provides a pathway to complex molecules from basic starting materials. uni-koeln.de The total synthesis of a polycyclic steroid structure like androstane (B1237026) is a significant challenge that has engaged organic chemists for decades. uni-koeln.deresearchgate.net It allows for the creation of unnatural stereoisomers (enantiomers) and analogs that are not accessible from natural precursors. nih.gov

While a specific total synthesis route dedicated solely to this compound is not extensively documented, general strategies for steroid construction are well-established. These often involve sequential ring closures and stereochemical control to build the tetracyclic core. For instance, the total synthesis of related androstane derivatives has been achieved using strategies like intramolecular aldol (B89426) condensations to form key rings of the steroid nucleus. cdnsciencepub.com Such syntheses are typically lengthy, multi-step processes. uni-koeln.de Due to the inherent complexity and the availability of natural steroids, semi-synthetic methods are often more efficient and are the more common approach for producing steroid derivatives. uni-koeln.de

Semi-Synthesis from Precursor Steroids

Semi-synthesis, or partial synthesis, leverages the existing framework of naturally occurring steroids, modifying them chemically to achieve the target compound. uni-koeln.de This is the predominant method for preparing this compound and its analogs. A common strategy involves the conversion of a more accessible 17-keto steroid into the desired 16-keto isomer. nih.govacs.org

One detailed semi-synthetic route transforms a 17-keto steroid into the enantiomer of this compound (specifically, (3β,5β,8α,9β,10α,13α,14β)-3-Hydroxyandrostan-16-one). nih.govacs.org This transformation is achieved through a sequence of reactions designed to rearrange the functionality of the D-ring. The key steps are outlined in the table below. nih.govacs.org

StepReactionReagents and ConditionsPurposeReference
1 Aldol CondensationBenzaldehydeForms a 16-benzylidene-17-hydroxy intermediate. nih.gov, acs.org
2 Reduction & AcetylationNaBH₄/CeCl₃, then AcOAc/Et₃N/DMAPReduces the 17-ketone and acetylates the resulting diol. nih.gov, acs.org
3 OzonolysisO₃, then Zn dust, AcOHCleaves the exocyclic double bond at C16 to form the 16-ketone. nih.gov, acs.org
4 Acetate (B1210297) RemovalSmI₂ in THFRemoves the 17α-acetate group. This step can also partially reduce the 16-ketone. nih.gov, acs.org
5 OxidationJones ReagentRe-oxidizes the partially reduced 16-alcohol back to the 16-ketone. nih.gov, acs.org
6 SaponificationK₂CO₃ in Methanol/WaterRemoves the acetate protecting group at the C3 position to yield the final 3β-hydroxy product. google.com, nih.gov, acs.org

Another established semi-synthetic approach utilizes dehydroepiandrosterone (B1670201) (DHEA) as a starting material for producing 16α-hydroxylated androgens, which are key intermediates. google.com Similarly, other precursor steroids like 3β-hydroxyandrostan-17-one serve as versatile starting points for a variety of derivatives. nih.govlifesciencesite.com

Regioselective Functionalization of this compound

Regioselectivity—the control of reaction at a specific position in a molecule with multiple reactive sites—is fundamental in steroid chemistry. nih.govrsc.org In the context of this compound, regioselectivity is most critically demonstrated in its synthesis from 17-keto precursors. The multi-step conversion of the 17-ketone to the 16-ketone is an example of regioselective functionalization of the D-ring, where chemical transformations are precisely targeted to the C16 and C17 positions while other positions on the steroid scaffold remain untouched. nih.govacs.org

Modern synthetic methods often employ directing groups to achieve regioselective C-H functionalization, allowing for the introduction of new functional groups at previously inaccessible positions. rsc.orgbeilstein-journals.org While specific examples of applying such techniques directly to the this compound framework are not prevalent in the reviewed literature, the principles are broadly applicable to complex molecules like steroids. mdpi.com For example, the phenolic hydroxyl group in phenols can direct functionalization to specific positions on the aromatic ring, a principle that can be adapted for steroids with aromatic rings or suitably placed hydroxyl groups. mdpi.com

Stereoselective Transformations of the 3-Hydroxy and 16-Keto Moieties

Controlling the stereochemistry of the hydroxyl and keto groups is crucial for the biological activity of steroids. The synthesis of this compound and its analogs often involves stereoselective reductions of ketone groups.

The orientation of the hydroxyl group at C3 is critical. Research has shown that the stereoselective reduction of a 3-ketone on the androstane skeleton can be achieved with high precision. For instance, using potassium tri-sec-butylborohydride (K(s-Bu)₃BH) as a reducing agent selectively yields the 3β-hydroxyl group. nih.gov Other selective reducing agents like K-Selectride are also employed for the stereocontrolled reduction of oxo steroids. researchgate.net

The reduction of the 16-keto group can also be controlled stereoselectively. The choice of reducing agent dictates the stereochemical outcome. For the closely related 17-keto group, reduction with sodium borohydride (B1222165) (NaBH₄) preferentially yields the thermodynamically more stable equatorial 17β-alcohol. nih.gov This principle of achieving a specific stereoisomer based on the reagent and reaction conditions is central to steroid synthesis.

Reducing AgentKetone PositionStereochemical OutcomeReference
K(s-Bu)₃BHC3-ketone3β-hydroxy (axial attack) nih.gov
NaBH₄C17-ketone17β-hydroxy (equatorial alcohol) nih.gov
K-SelectrideVarious oxo steroidsStereoselective reduction researchgate.net

Analog Design and Synthesis Strategies for this compound Derivatives

The design and synthesis of analogs of this compound are driven by the search for novel biological activities. The functional groups of the molecule—the 3-hydroxy and 16-keto moieties—serve as chemical handles for derivatization.

A prominent strategy for analog synthesis involves using a related precursor, 3β-hydroxyandrostan-17-one, and constructing new heterocyclic rings fused to the steroid's D-ring. For example, reacting arylmethylene derivatives of the steroid with hydrazine (B178648) can yield various N-substituted pyrazolines. nih.govlifesciencesite.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazole (B147169) derivatives. lifesciencesite.com These reactions create novel androstano[17,16-c]pyrazoline and isoxazole structures, demonstrating a powerful method for generating structural diversity. nih.govlifesciencesite.com

Furthermore, the very synthesis of this compound from a 17-keto precursor can be considered part of an analog design strategy. In one study, this structural modification was pursued to investigate the structure-activity relationships of neuroactive steroids, where the position of the keto group on the D-ring was found to be a critical determinant of activity. nih.gov This highlights how subtle structural changes, such as shifting a functional group to an adjacent carbon, are a key tactic in the design of new steroidal compounds.

Metabolic Pathways and Biotransformation of 3 Hydroxyandrostane 16 One

In Vitro Metabolic Transformations of 3-Hydroxyandrostane-16-one

In vitro metabolic studies using systems like liver microsomes, S9 fractions, or cultured hepatocytes are crucial for elucidating the biotransformation pathways of steroids. For a compound like this compound, these transformations would primarily involve oxidative and reductive reactions followed by conjugation.

Phase I metabolism of this compound would likely involve the interplay of oxidation and reduction at its key functional groups: the 3-hydroxy and the 16-keto moieties.

Reduction of the 16-keto group: The reduction of a ketone is a common metabolic pathway for steroids. It is highly probable that the 16-keto group of the title compound would be reduced to a secondary alcohol, yielding a 3,16-dihydroxyandrostane metabolite. Studies on other 16-oxo steroids support this reaction. For example, the biotransformation of 17β-hydroxy-4-androstene-3,16-dione in Mycolicibacterium neoaurum results in its reduction to 16α,17β-dihydroxy-androst-4-ene-3-one. nih.gov Similarly, fungal biotransformations of 3-keto-androstanes have shown reduction at the C-17 ketone position. wiley.com The enzymes responsible for such reductions are typically aldo-keto reductases or specific hydroxysteroid dehydrogenases. nih.gov

Oxidation of the 3-hydroxy group: The 3-hydroxy group can be oxidized to a ketone, forming an androstane-3,16-dione. This reversible reaction is catalyzed by hydroxysteroid dehydrogenases (HSDs). oup.com

Further Hydroxylation: The steroid nucleus is susceptible to further hydroxylation at various positions, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. dshs-koeln.de For androstane (B1237026) steroids, common sites of hydroxylation include C6, C7, C11, and C16. uu.nlwiley.comwikipedia.org For instance, the metabolism of methyltestosterone (B1676486) in greyhounds and testosterone (B1683101) in fathead minnows results in significant 16α-hydroxylation. hmdb.canih.gov Therefore, this compound could be converted to various dihydroxy-keto or trihydroxy metabolites.

The primary oxidative and reductive reactions anticipated for this compound are summarized in the table below.

Reaction TypePositionSubstrateProbable Product(s)
Reduction C-16This compoundAndrostane-3,16-diol
Oxidation C-3This compoundAndrostane-3,16-dione
Hydroxylation VariousThis compoundDihydroxy-androstane-16-one

Following Phase I reactions, the resulting hydroxylated metabolites, or the parent compound itself, undergo Phase II conjugation to increase water solubility for excretion. mdpi.com

Glucuronidation: This is a major conjugation pathway for steroid metabolites. mdpi.com The enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a hydroxyl group. acs.org The 3-hydroxy group of this compound and any newly formed hydroxyl groups would be primary sites for glucuronidation. acs.org Studies on androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and other androstanes confirm that conjugation, particularly at the C3 position, is a significant metabolic step, leading to the formation of steroid glucuronides. oup.comacs.orgulb.ac.be

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl function, forming a sulfate (B86663) conjugate. This is another important pathway for steroid metabolism. mdpi.com While perhaps less common than glucuronidation for some steroids, sulfoconjugated androstene metabolites have been identified in certain species and tissues. oup.comuu.nl

Conjugation PathwayEnzyme FamilyFunctional Group TargetedProbable Product
Glucuronidation UGTsHydroxyl (e.g., at C-3)3-O-glucuronide
Sulfation SULTsHydroxyl (e.g., at C-3)3-O-sulfate

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450s, Reductases, Transferases)

The biotransformation of this compound is mediated by several key enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to Phase I steroid metabolism, primarily catalyzing hydroxylation reactions. researchgate.netbu.edu Families CYP1, CYP2, and CYP3 are responsible for metabolizing the majority of xenobiotics and endogenous compounds, including steroids. researchgate.netnih.gov Specific isoforms such as CYP3A4 are known to be major players in steroid oxidation. The expression and activity of these enzymes can be regulated by nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane receptor (CAR).

Reductases (e.g., Hydroxysteroid Dehydrogenases, Aldo-Keto Reductases): These enzymes catalyze the reduction of keto groups and the oxidation of hydroxyl groups on the steroid nucleus.

Hydroxysteroid Dehydrogenases (HSDs): The interconversion between the 3-hydroxy group of the parent compound and a 3-keto group would be catalyzed by a 3-HSD. oup.com Similarly, the reduction of the 16-keto group would be performed by a 16-ketosteroid reductase, likely a member of the HSD or aldo-keto reductase families. nih.gov

Aldo-Keto Reductases (AKRs): This superfamily of enzymes plays a significant role in the metabolism of aldehydes and ketones, including steroids. nih.gov The AKR1C subfamily, for example, contains several HSDs that are key to steroid hormone metabolism.

Transferases (e.g., UGTs, SULTs): These Phase II enzymes are responsible for conjugation reactions.

UDP-glucuronosyltransferases (UGTs): UGTs, particularly isoforms from the UGT2B family, are crucial for the glucuronidation of androgens and their metabolites. acs.org

Sulfotransferases (SULTs): SULTs are responsible for catalyzing the sulfation of steroid hormones.

Enzyme SuperfamilySpecific Enzymes (Examples)Metabolic Reaction
Cytochrome P450 CYP3A4, CYP2C familyHydroxylation
Reductases 3β-HSD, 16-Ketosteroid Reductase, AKR1C familyReduction of ketones, Oxidation of alcohols
Transferases UGT2B family, SULTsGlucuronidation, Sulfation

Identification and Characterization of this compound Metabolites

The definitive identification of metabolites requires advanced analytical techniques. Based on the metabolism of related steroids, a profile of potential metabolites for this compound can be proposed.

The primary metabolites would likely be the products of reduction and oxidation. The main Phase I metabolites expected are:

Androstane-3,16-diol: Formed by the reduction of the 16-keto group.

Androstane-3,16-dione: Formed by the oxidation of the 3-hydroxy group.

Dihydroxy-androstane-16-one isomers: Formed by the hydroxylation of the steroid core at various positions.

These Phase I metabolites, along with the parent compound, would then be conjugated to form Phase II metabolites:

This compound glucuronide and/or sulfate.

Androstane-3,16-diol glucuronide and/or sulfate (mono- or di-conjugated).

The characterization of these metabolites is typically achieved using a combination of chromatographic separation and mass spectrometric detection. ulb.ac.be Gas chromatography-mass spectrometry (GC-MS) after derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. dshs-koeln.dehmdb.ca These techniques allow for the determination of the mass of the metabolite and its fragments, enabling structural elucidation. For example, studies on the anabolic steroid methasterone (B159527) identified several hydroxylated metabolites, including oxidation at C16, using these methods.

Comparative Metabolism Across Model Organisms (In Vitro/Animal Models)

The metabolism of steroids can show significant variation across different species, which is attributable to differences in the expression and substrate specificity of metabolic enzymes. nih.gov Therefore, data from one species cannot always be directly extrapolated to another.

In Vitro Models: Comparative studies often use in vitro systems, such as liver microsomes or hepatocytes from humans and various animal species (e.g., rat, pig, horse, fish), to identify species-specific metabolic profiles. oup.com For example, a study on the steroid stanozolol (B1681124) using equine liver microsomes successfully generated the major phase-1 metabolites observed in in vivo horse studies, including 16-hydroxy-stanozolol. In pig hepatocytes, the metabolism of androstenone (a 16-androstene) primarily involves reduction by 3βHSD and subsequent glucuronidation, whereas sulfoconjugation appears to be a minor pathway in this system. oup.com

Microbial Models: Microorganisms such as fungi and bacteria are also utilized as models for steroid biotransformation and can produce a wide array of hydroxylated and reduced metabolites. wiley.com For instance, Rhizopus species are known to perform regio- and stereoselective hydroxylations on steroid skeletons. Mycolicibacterium neoaurum possesses a cytochrome P450 that can introduce a 16-oxo function onto an androstane core, which is then reduced by other endogenous enzymes. nih.gov

These comparative studies highlight the diversity in steroid metabolism and underscore the importance of using relevant models for predicting human metabolism.

Structure Activity Relationships Sar of 3 Hydroxyandrostane 16 One and Its Analogs

Impact of Stereochemistry at C-3 on Biological Activity

The stereochemical orientation of the hydroxyl group at the C-3 position of the androstane (B1237026) core is a critical determinant of biological activity. Modifications at this position can significantly alter a compound's interaction with target receptors and enzymes.

The introduction of substituents at or near the C-3 position can further modulate activity. For example, replacing the hydroxyl group at C-3 with other functional groups, such as a 3, 4, or 5-carbon chained terminal carboxylic group, has been shown to improve the affinity for certain transporters like OATP1A2. mdpi.com This suggests that both the stereochemistry and the nature of the substituent at C-3 are key factors in determining the biological profile of androstane derivatives.

Role of the 16-Keto Group in Molecular Interactions and Receptor Binding

The presence and position of a keto group on the androstane D-ring significantly influence the molecule's biological activity and receptor binding profile. mdpi.com Specifically, a ketone at the C-16 position has been identified as a key structural feature for the activity of certain neurosteroid analogs. nih.govresearchgate.net

In studies comparing the enantiomers of neurosteroids, the 16-keto group was found to be a critical determinant for their modulatory effects on GABA-A receptors. nih.govresearchgate.net For some synthetic analogs, the presence of a 16-ketone, as opposed to a 17-ketone, was predicted to enhance activity. nih.gov This highlights the importance of the precise location of the carbonyl group on the D-ring for optimal interaction with the receptor.

Influence of Substituents on the Androstane Core on Biological Efficacy

The biological efficacy of androstane derivatives is highly sensitive to the presence, nature, and position of substituents on the steroid nucleus. core.ac.uk These modifications can impact various properties of the molecule, including its lipophilicity, electronic distribution, and steric profile, all of which are crucial for its interaction with biological targets. acs.org

Substituents on the A and B rings of the androstane core have been shown to modulate anticancer activity. For example, the introduction of various functional groups, such as hydroxy, oxo, epoxy, and nitro groups, into these rings has been explored to enhance the cytotoxic activity of 17α-picolyl and 17(E)-picolinylidene androstane derivatives. researchgate.net Similarly, the fusion of heterocyclic rings, like pyridines, to the 2,3-positions of the androstane skeleton can significantly alter biological properties. nih.gov

Modifications on the D-ring are also critical. For instance, the introduction of a spiro-δ-lactone at position 17 has been shown to be important for the inhibition of 17β-hydroxysteroid dehydrogenases. nih.gov The nature of substituents on a 16-benzylidene moiety in androstene derivatives was also found to influence their anticancer activity. niscpr.res.in

Even small modifications, such as the addition of a methyl group, can have a significant impact. A methyl derivative of androstane showed higher binding affinity to human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) compared to its non-methylated counterparts. acs.org This suggests that substituents can influence the pharmacokinetic properties of these compounds by altering their binding to plasma proteins.

The table below summarizes the influence of various substituents on the biological efficacy of androstane derivatives based on several research findings.

Position of Substitution Substituent Observed Effect on Biological Efficacy Reference
C-33β-hydroxyBeneficial for antibacterial activity in some 5α-androstane derivatives. mdpi.com
C-33α-hydroxyCrucial for potentiation of GABA-A receptor function in neurosteroids. researchgate.net
C-3Carboxylic acid chainsImproved affinity for OATP1A2 transporter. mdpi.com
A/B RingsHydroxy, oxo, epoxy, nitroModulated anticancer activity of 17α-picolyl and 17(E)-picolinylidene derivatives. researchgate.net
2,3-positionsFused pyridine (B92270) ringSignificantly altered biological properties. nih.gov
C-17Spiro-δ-lactoneImportant for inhibition of 17β-hydroxysteroid dehydrogenases. nih.gov
C-6Methyl groupIncreased binding affinity to HSA and AGP. acs.org
C-16Benzylidene moietySubstituents on this moiety influenced anticancer activity. niscpr.res.in

Computational Chemistry and Molecular Modeling of Androstane Derivatives Binding

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of androstane derivatives. researchgate.net These methods provide insights into how these molecules interact with their biological targets at an atomic level, guiding the design of new and more potent compounds. researchgate.net

Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netjptcp.com This method has been widely applied to study the interactions of androstane derivatives with various protein targets, including enzymes and receptors. doi.orgnams-annals.in

Docking studies have been instrumental in elucidating the binding modes of androstane derivatives to proteins like human 3-alpha-hydroxysteroid dehydrogenase type 3 and the ligand-binding domain of the estrogen receptor α (ERα). doi.orgnams-annals.in For example, in silico molecular docking suggested a similar binding mechanism for a D-modified heterocyclic androstane derivative to the ERα as the natural ligand estradiol. doi.org

These studies can identify key amino acid residues in the binding site that interact with the androstane derivative through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com This information is crucial for understanding the molecular basis of the observed biological activity and for designing new analogs with improved binding affinity and selectivity. For instance, docking studies with OATP1A2 identified specific lysine (B10760008) and arginine residues that interact with carboxylic acid-functionalized androstane derivatives. mdpi.com

The table below presents a summary of docking studies performed with androstane derivatives and their target proteins.

Androstane Derivative Target Protein Key Findings from Docking Study Reference
D-modified heterocyclic androstaneEstrogen Receptor α (ERα)Predicted a binding mechanism similar to estradiol. doi.org
Carboxylic acid-functionalized androstanesOATP1A2Identified key interactions with Lys33 and Arg556 residues. mdpi.com
Dihydroxy Schiff base monomers with androstane-like coreHuman 3-alpha-hydroxysteroid dehydrogenase type 3Predicted potential inhibitors with favorable binding energies. nams-annals.in

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.inwiley.com QSAR models are valuable tools for predicting the activity of newly designed compounds and for understanding which physicochemical properties are most important for their biological effects. researchgate.netactascientific.com

Several QSAR studies have been conducted on androstane derivatives to model their anticancer and enzyme inhibitory activities. niscpr.res.inactascientific.com For example, a QSAR study on 16-(3-methoxy-4-substituted benzylidene)androst-5-ene derivatives identified key physicochemical parameters that correlate with their anticancer activity. niscpr.res.in The resulting QSAR models, with high R² values, are expected to be useful for screening new androstane derivatives with potential anticancer properties. niscpr.res.in

Similarly, a 2D QSAR model was developed for 3β-substituted esters of 17a-aza, 17-oximino, and 17-oxo androstane derivatives as 5α-reductase inhibitors. actascientific.com This model identified four descriptors that showed a correlation with the inhibitory activity, providing insights into the structural requirements for effective inhibition of this enzyme. actascientific.com

QSAR analyses, often combined with other computational techniques like molecular docking, provide a powerful platform for the rational design of new androstane derivatives with enhanced biological efficacy. researchgate.netrsc.org

The table below summarizes the findings of selected QSAR studies on androstane derivatives.

Series of Androstane Derivatives Biological Activity Modeled Key Findings from QSAR Analysis Reference
16-(3-methoxy-4-substituted benzylidene)androst-5-enesAnticancer activityDeveloped significant QSAR models (R² values: 0.8225-0.9692) based on 3 descriptors for predicting anticancer activity. niscpr.res.in
3β-substituted esters of 17a-Aza, 17-oximino, 17-oxo androstanes5α-reductase inhibitionGenerated a statistically validated 2D QSAR model (r² = 0.833) with four descriptors correlating with inhibitory activity. actascientific.com
5β,14β-androstane-3β,14-diol derivativesNa/K-ATPase inhibitionA Free-Wilson analysis of 95 derivatives revealed the applicability of an additivity model for predicting potency. wiley.com

Analytical Methodologies for 3 Hydroxyandrostane 16 One and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating and purifying 3-Hydroxyandrostane-16-one and its metabolites from complex biological matrices. The choice of chromatographic technique depends on the specific analytical goal, whether it is for preparative purification or for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroids due to its high resolution and sensitivity. nih.govlongdom.org For compounds like androstanolone, which lack a significant UV chromophore, detection can be challenging. longdom.org However, methods have been developed using UV detection at low wavelengths, such as 200 nm. longdom.org

A typical HPLC method for steroid analysis involves a reverse-phase column, such as a C8 or C18 column, and a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. longdom.orgnih.govnih.gov For instance, an efficient separation of androstanolone and its impurities was achieved on a Zorbax Eclipse XDB C8 column with a gradient mixture of two solvents. longdom.org The selection of the stationary and mobile phases is critical for achieving optimal separation of closely related steroid isomers. nih.gov

Interactive Data Table: HPLC Parameters for Steroid Analysis

ParameterDescriptionExample
Column Stationary phase used for separation.Zorbax Eclipse XDB C8, Agilent Eclipse Plus C18 longdom.orgnih.gov
Mobile Phase Solvents used to elute the compounds.Gradient mixture of acetonitrile and water longdom.orgnih.gov
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min nih.gov
Detection Method used to detect the eluted compounds.UV absorbance at 200 nm or 285 nm longdom.orgnih.gov
Injection Volume The amount of sample introduced into the system.10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including steroids. cmbr-journal.comthermofisher.com It offers high sensitivity and selectivity, making it suitable for identifying and quantifying steroids even at low concentrations. cmbr-journal.comnih.gov Prior to GC-MS analysis, steroids often require derivatization to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization method is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. cmbr-journal.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. cmbr-journal.com GC-MS methods have been developed for the simultaneous determination of multiple plasma steroids, including metabolites of androstane (B1237026). nih.gov These methods often use deuterium-labeled internal standards for accurate quantification. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the screening and quantification of steroids. sepscience.comresearchgate.netbioline.org.br HPTLC can be used for the separation of various steroid classes, including androgens. bioline.org.br

In HPTLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. sphinxsai.comresearchgate.net The plate is then placed in a developing chamber with a suitable mobile phase. sphinxsai.comresearchgate.netnih.gov The separation is based on the differential migration of the compounds up the plate. nih.gov For the analysis of a specific derivative of 3-hydroxyandrostane, a mobile phase of toluene (B28343) and ethyl acetate (B1210297) (8.5:1.5 v/v) on a silica gel 60F-254 plate has been used. sphinxsai.comresearchgate.net Detection can be achieved by scanning the plate under UV light or after spraying with a visualizing reagent. sepscience.combioline.org.brsphinxsai.comresearchgate.net HPTLC methods have been validated for linearity, accuracy, precision, and sensitivity, demonstrating their suitability for quantitative analysis. sphinxsai.comresearchgate.net

Interactive Data Table: HPTLC Method for a 3-Hydroxyandrostane Derivative

ParameterDescription
Stationary Phase Silica gel 60F-254 plate sphinxsai.comresearchgate.net
Mobile Phase Toluene : Ethyl Acetate (8.5:1.5 v/v) sphinxsai.comresearchgate.net
Detection Scanning in fluorescence mode at 366 nm sphinxsai.comresearchgate.net
Linearity Range 1000-5000 ng/spot sphinxsai.comresearchgate.net
Limit of Detection (LOD) 131 ng/spot sphinxsai.comresearchgate.net
Limit of Quantification (LOQ) 430 ng/spot sphinxsai.comresearchgate.net

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is an indispensable tool in steroid research, providing high sensitivity and specificity for both quantitative and qualitative analyses. sciex.combioscientifica.comnih.gov It is often coupled with chromatographic techniques like GC or LC to analyze complex mixtures. nih.govjst.go.jptohoku.ac.jp

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for steroid metabolite profiling. jst.go.jptohoku.ac.jpendocrine-abstracts.org This method allows for the simultaneous measurement of multiple steroids in a single run, providing a comprehensive view of the steroid metabolome. nih.govendocrine-abstracts.org LC-MS/MS has been instrumental in identifying novel androgenic ligands and their metabolites. bioscientifica.com

The technique involves the selection of a precursor ion (the parent molecule) in the first mass analyzer, followed by its fragmentation in a collision cell, and then analysis of the resulting product ions in the second mass analyzer. sciex.com This process provides a high degree of specificity, allowing for the reliable measurement of low-concentration steroids in complex biological matrices like plasma and urine. sciex.combioscientifica.comnih.gov The development of high-throughput LC-MS/MS methods has significantly advanced the diagnosis of conditions related to steroid metabolism. endocrine-abstracts.org

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and for structural characterization. sciex.comnih.govnih.gov When coupled with gas chromatography (GC-HRMS), it becomes a powerful tool for identifying and characterizing steroid structures. nih.govnih.gov

HRMS can be used to distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions. sciex.com This capability is particularly important in steroid analysis, where many isomers exist. sciex.com Predictive models based on GC-HRMS data have been developed to aid in the early identification and structural elucidation of new anabolic androgenic steroids. nih.gov Furthermore, the combination of HRMS with other MS-based techniques, such as hydrogen-deuterium exchange MS (HDX-MS) and tandem MS (MS/MS), can provide detailed structural information about steroid metabolites, including the number and location of functional groups. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound. nptel.ac.in Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups. nih.govscribd.comegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei. vanderbilt.edu For this compound, ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. nptel.ac.in This information is critical for confirming the steroid's core structure and the position of the hydroxyl and ketone groups. nih.gov The chemical shifts, splitting patterns, and coupling constants in the NMR spectrum provide a detailed fingerprint of the molecule. nptel.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. scribd.comegyankosh.ac.in The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups. A broad peak typically in the range of 3200-3600 cm⁻¹ indicates the O-H stretching of the alcohol, while a strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching of the ketone. nih.govegyankosh.ac.in

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Key Feature Typical Signal/Wavenumber Range Structural Interpretation
¹H NMR Chemical Shift (δ) ~0.7-2.5 ppm Protons on the androstane skeleton
~3.5-4.0 ppm Proton attached to the carbon bearing the hydroxyl group
¹³C NMR Chemical Shift (δ) ~10-60 ppm Aliphatic carbons in the steroid rings
~60-80 ppm Carbon attached to the hydroxyl group
>200 ppm Carbonyl carbon of the ketone
Infrared (IR) O-H Stretch 3200-3600 cm⁻¹ (broad) Hydroxyl group
C=O Stretch 1700-1750 cm⁻¹ (strong) Ketone group
C-H Stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds

Immunoassays and Receptor Binding Assays for Activity Assessment (In Vitro)

While spectroscopic methods elucidate structure, immunoassays and receptor binding assays are vital for quantifying the compound and assessing its biological activity in vitro. nih.gov These techniques are highly sensitive and specific, making them suitable for detecting low concentrations of steroids in complex biological fluids. nih.gov

Immunoassays: Immunoassays utilize the specific binding between an antibody and an antigen (in this case, this compound or its metabolites) to detect and quantify the target molecule. nih.gov Techniques like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used. abyntek.com In a competitive immunoassay, a labeled version of the steroid competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. nih.gov The amount of bound labeled steroid is inversely proportional to the concentration of the steroid in the sample. These assays are known for their high sensitivity and throughput. nih.gov

Receptor Binding Assays: These assays measure the affinity of this compound for specific cellular receptors. europeanpharmaceuticalreview.com By using radiolabeled ligands, researchers can determine the binding affinity (Kd) and the concentration of the compound that inhibits 50% of binding (IC50). chelatec.comumich.edu This provides direct insight into the compound's potential biological mechanism of action. europeanpharmaceuticalreview.com Non-radiometric methods, such as those based on fluorescence, are also increasingly being used. europeanpharmaceuticalreview.com

Table 2: In Vitro Assay Methodologies for this compound

Assay Type Principle Key Parameters Measured Applications
Radioimmunoassay (RIA) Competitive binding between a radiolabeled antigen and unlabeled antigen for a specific antibody. abyntek.com Concentration of the analyte. abyntek.com Quantification in biological samples. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) An enzyme-conjugated antibody is used to detect the antigen-antibody complex, resulting in a colorimetric or fluorescent signal. abyntek.com Concentration of the analyte. abyntek.com High-throughput screening and quantification. abyntek.com
Receptor Binding Assay Measures the interaction of a ligand with its specific receptor. europeanpharmaceuticalreview.com Binding affinity (Kd), inhibitory concentration (IC50). chelatec.com Assessment of biological activity and mechanism of action. europeanpharmaceuticalreview.com

Sample Preparation Strategies for Biological and Chemical Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound from various sources. The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the matrix. rug.nloup.com

For Biological Matrices (e.g., Serum, Plasma, Urine):

Liquid-Liquid Extraction (LLE): This is a common method for extracting steroids from aqueous biological fluids. oup.commedrxiv.org An organic solvent, such as tert-butyl methyl ether, is used to extract the less polar steroid from the sample. oup.com The organic layer is then separated, evaporated, and the residue is reconstituted for analysis. oup.commedrxiv.org

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient extraction compared to LLE. uni-giessen.de The sample is passed through a solid sorbent that retains the analyte. After washing away interfering compounds, the analyte is eluted with a suitable solvent. uni-giessen.de This method is widely used for cleaning up complex samples like urine and plasma. rug.nluni-giessen.de

Enzymatic Hydrolysis: In urine, steroids are often present as conjugated glucuronides or sulfates. rug.nl Treatment with enzymes like β-glucuronidase is necessary to cleave these conjugates and release the free steroid for subsequent extraction and analysis. rug.nl

For Chemical Matrices (e.g., Herbal Extracts):

Soxhlet Extraction: This technique is used for the continuous extraction of compounds from a solid material, such as a plant extract, using a solvent. sphinxsai.com

Chromatographic Purification: Following initial extraction, techniques like High-Performance Thin-Layer Chromatography (HPTLC) or column chromatography are often employed to further purify and isolate this compound from other components in the extract. sphinxsai.comresearchgate.net

Table 3: Sample Preparation Techniques for this compound

Matrix Type Preparation Strategy Description Key Advantages
Serum/Plasma Liquid-Liquid Extraction (LLE) Extraction using an immiscible organic solvent. oup.com Simple and cost-effective.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted. uni-giessen.de High recovery and removal of interferences. medrxiv.org
Urine Enzymatic Hydrolysis + SPE Cleavage of conjugates followed by solid-phase extraction. rug.nl Allows for the measurement of total steroid concentration.
Herbal Extracts Soxhlet Extraction Continuous extraction from a solid matrix with a solvent. sphinxsai.com Efficient for solid samples.
HPTLC Separation and purification on a high-performance thin-layer plate. sphinxsai.comresearchgate.net Good for quantification and quality control. sphinxsai.comresearchgate.net

Preclinical Investigations of Androstane Derivatives in Animal Models

Pharmacokinetic Disposition of Androstane (B1237026) Derivatives in Preclinical Species (Non-Human)

The pharmacokinetic profile of a compound dictates its interaction with the body, from absorption to elimination. Studies in non-human species provide essential data on how androstane derivatives are processed.

The absorption, distribution, and elimination of androstane derivatives have been characterized in rodent models. For instance, the androstane derivative 3beta-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene (VN/87-1) was found to be well-absorbed from the subcutaneous site in mice. nih.gov Following intravenous administration, plasma levels of VN/87-1 declined exponentially with an elimination half-life of 1.2 hours. nih.gov This compound is characterized as a high clearance substance in mice, with a relatively large volume of distribution, suggesting it distributes extensively into tissues. nih.gov The pharmacokinetic parameters for this derivative were not significantly different in SCID mice bearing human LNCaP tumor xenografts. nih.gov

Bioavailability studies determine the fraction of an administered compound that reaches systemic circulation. In preclinical animal models, the route of administration significantly impacts the bioavailability of androstane derivatives. For the derivative VN/87-1, studies in male Balb/c mice revealed a substantial difference in bioavailability based on the administration route.

The absolute bioavailability following oral administration was significantly lower than that observed after subcutaneous injection, indicating that absorption from the gastrointestinal tract is less efficient than from the subcutaneous site for this particular compound. nih.gov

Bioavailability of VN/87-1 in Mice
Administration RouteAbsolute Bioavailability (%)
Oral12.08 ± 2.0
Subcutaneous57.2 ± 4.5

Pharmacodynamic Effects of Androstane Derivatives in Animal Models

Pharmacodynamic studies investigate the biochemical and physiological effects of compounds on the body. In animal models, androstane derivatives have been shown to exert a range of effects, from modulating the endocrine system to influencing behavior.

Androstane derivatives can significantly modulate endocrine function. The constitutive androstane receptor (CAR), a nuclear receptor, is involved in endocrine homeostasis by regulating hormone metabolism, and its activity can be affected by androstane metabolites. nih.gov Studies in CAR-deficient mice have revealed a sexually dimorphic role in energy metabolism regulation through steroid hormones. nih.gov The absence of CAR in male mice leads to endocrine dysregulation, including elevated levels of testosterone (B1683101) and corticosterone. nih.gov

Furthermore, the administration of anabolic androgenic steroids, which are testosterone derivatives, to animal models has been shown to suppress endogenous hormone production. nih.gov This often results in reduced levels of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in endogenous testosterone production. nih.gov

The administration of androstane derivatives in preclinical studies has demonstrated measurable effects on various organ systems. For example, the derivative 2-Carbodecyloxy-17 alpha-methylandrosta-1,4-dien-11 beta,17 beta-dihydroxy-3-one (decylroxibolone) was shown to exert a marked antiglucocorticoid activity without causing a weight increase of the levator ani muscle or seminal vesicles in castrated rats, distinguishing its effects from other anabolic agents. nih.gov

Broader studies reviewing the effects of various androgens in animal models have noted impacts on the heart, brain, kidney, liver, reproductive, and musculoskeletal systems. nih.gov Androgens and their derivatives have been shown to increase muscle protein synthesis. researchgate.net The administration of these compounds can also lead to an increase in inflammatory mediators, which may alter biochemical parameters and potentially cause organ damage. nih.gov

Certain androstane derivatives have been investigated for their effects on the central nervous system, revealing potential behavioral modifications.

Analgesia: The neurosteroid 5 alpha-androstane-3 alpha,17 beta-diol (3 alpha-Androstanediol) has been shown to produce analgesic effects in ovariectomized rats. nih.gov Studies using the radiant heat tailflick method demonstrated that moderate doses of this compound elevated pain thresholds, suggesting an analgesic action that may be mediated in part at the neuronal membrane within the preoptic area of the hypothalamus. nih.gov

Anxiolytic Effects: Other androstane derivatives have shown anxiety-reducing properties. In gonadectomized rats, the administration of androsterone (B159326) resulted in anxiolytic effects as measured in the elevated plus maze, a common behavioral test for anxiety. nih.gov Animals treated with androsterone spent significantly more time on the open arms of the maze compared to vehicle-treated controls. nih.gov

Behavioral Effects of Androstane Derivatives in Rodent Models
CompoundAnimal ModelBehavioral TestObserved Effect
5 alpha-androstane-3 alpha,17 beta-diolOvariectomized RatsRadiant Heat TailflickIncreased pain threshold (Analgesia)
AndrosteroneGonadectomized RatsElevated Plus MazeIncreased time on open arms (Anxiolytic)

In Vivo Metabolism and Metabolite Excretion in Animal Models

The in vivo metabolism of androstane derivatives, including compounds structurally related to 3-Hydroxyandrostane-16-one, has been a subject of scientific investigation in various animal models. These studies provide insights into the metabolic pathways and excretion routes of these steroids, which are crucial for understanding their physiological and pharmacological profiles. While specific data on this compound is limited, the metabolic fate of analogous androstanes offers a predictive framework for its biotransformation and elimination.

In general, the metabolism of androstane steroids in animal models involves a series of enzymatic reactions primarily occurring in the liver. These biotransformations aim to increase the water solubility of the compounds, thereby facilitating their excretion from the body. The principal metabolic reactions include hydroxylation, the reduction of keto groups, and conjugation with glucuronic acid or sulfate (B86663). The resulting metabolites are then eliminated through urine and/or feces.

Research in porcine models has shed light on the metabolism of C19 steroids. For instance, studies on 5α-androst-16-en-3-one, a compound structurally similar to this compound, have demonstrated that it undergoes metabolism to 5α-androst-16-en-3β-ol. This metabolite is then conjugated, primarily as a glucuronide, to facilitate its excretion researchgate.net. This suggests that the 3-hydroxy group of this compound could also be a target for conjugation reactions.

Investigations into the metabolism of testosterone in horses have identified various 16-oxygenated metabolites in urine. These metabolites were found to be excreted as both sulphate and glucuronide conjugates, indicating that conjugation is a significant pathway for the elimination of androstanes with oxygenation at the C16 position.

The route of excretion for androstane metabolites can vary between species and is influenced by the specific chemical structure of the compound. Both urinary and fecal excretion have been observed. For example, a study involving radiolabeled androstenone showed that a significant portion is excreted in the urine, with a smaller fraction eliminated in the feces.

Detailed Research Findings

While direct experimental data on the in vivo metabolism and excretion of this compound is not extensively available, the following table summarizes the metabolic pathways and excretion products of structurally related androstane derivatives in various animal models. This information provides a basis for predicting the likely metabolic fate of this compound.

Animal ModelParent CompoundMetabolic PathwayIdentified MetabolitesExcretion Route
Pig5α-androst-16-en-3-oneReduction of the 3-keto group, Glucuronidation5α-androst-16-en-3β-ol, Androstenone glucuronide conjugateUrine
HorseTestosteroneHydroxylation at C16, Conjugation (Sulfation and Glucuronidation)Isomers of 3,17-dihydroxyandrostan-16-one, Isomers of 3,16-dihydroxyandrostan-17-oneUrine
Rabbit17β-hydroxy-2-hydroxymethylene-5α-androstan-3-oneOxidation, Reduction, Hydroxylation2α-carboxy-5α-androstane-3α,16α,17α-triol, 2α-hydroxymethyl-5α-androstane-3α,17α-diol, 2α-hydroxymethyl-5α-androstane-3α,16α,17α-triol nih.govUrine nih.gov

The data from these studies on related androstane compounds suggest that this compound would likely undergo conjugation at the 3-hydroxy position, potentially forming glucuronide and/or sulfate derivatives. Furthermore, the 16-keto group could be subject to reduction, leading to the formation of dihydroxy-androstane metabolites. The primary route of excretion for these metabolites is anticipated to be through the urine, consistent with the elimination pathways of other water-soluble steroid conjugates.

Theoretical and Applied Research Considerations for 3 Hydroxyandrostane 16 One

Potential Role of 3-Hydroxyandrostane-16-one in Physiological Processes (Theoretical Frameworks)

While direct research into the physiological functions of this compound is limited, its structural classification as an androstane (B1237026) steroid provides a theoretical framework for its potential roles. Androstane neurosteroids are known to modulate crucial physiological processes, primarily through interactions with neuronal membrane receptors and ion channels. nih.gov These compounds, synthesized either in peripheral glands or de novo within the brain, can exert rapid, non-genomic effects on neuronal excitability. frontiersin.org

A primary mechanism for neurosteroids is the allosteric modulation of ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov Androstane neurosteroids, like their pregnane (B1235032) counterparts (e.g., allopregnanolone), can act as potent positive allosteric modulators of GABA-A receptors. nih.gov This potentiation of GABAergic inhibition, which results from an increase in both synaptic and tonic currents, is central to their physiological effects. nih.gov Consequently, androstane neurosteroids are considered endogenous regulators of anxiety, stress responses, and seizure susceptibility. nih.gov

Based on this framework, it is plausible that this compound could function as a modulator of GABA-A receptors. The presence of the 3-hydroxy group is a common feature in neurosteroids that positively modulate these receptors. nih.gov Therefore, theoretical roles for this compound could include:

Anxiolytic Effects: By enhancing GABAergic inhibition, the compound could theoretically reduce neuronal hyperexcitability associated with anxiety disorders. nih.gov

Sedative Properties: Potentiation of GABA-A receptors is a well-established mechanism for sedation and hypnosis.

Anticonvulsant Activity: Many neurosteroids demonstrate powerful antiseizure activity in various animal models by increasing the seizure threshold. nih.gov

Beyond GABAergic systems, neurosteroids are known to interact with a range of other receptors, including glycine (B1666218), N-methyl-D-aspartate (NMDA), and serotonin (B10506) receptors. frontiersin.orgfrontiersin.org Therefore, the physiological influence of this compound could extend to processes regulated by these systems, such as learning, memory, and mood.

Research into this compound as a Biochemical Probe

The steroid scaffold is a valuable tool in chemical biology, often employed to create biochemical probes for identifying and characterizing protein targets. While this compound has not been extensively used in this capacity, its structure provides a foundation for the development of such probes.

A common strategy involves modifying the steroid molecule with a linker arm and an affinity tag (e.g., biotin) or a reactive group for covalent capture of binding partners. These modified steroid probes can then be used in affinity chromatography-based proteomics to isolate and identify cellular targets from complex biological samples like cell lysates. The general workflow for such an approach is outlined below.

StepDescriptionObjective
1. Synthesis of ProbeA chemical linker is attached to a non-essential position on the this compound molecule. An affinity tag (e.g., biotin) or a photoreactive group is added to the end of the linker.Create a tool molecule that retains its original binding properties but can be used for target isolation.
2. Incubation with LysateThe steroid probe is incubated with a cell or tissue lysate, allowing it to bind to its specific protein targets.Formation of probe-target complexes.
3. Affinity Capture/Covalent CrosslinkingThe lysate is passed over an affinity matrix (e.g., streptavidin beads for a biotinylated probe). For photoreactive probes, UV light is used to form a covalent bond between the probe and its target.Isolate the probe-target complexes from all other proteins in the lysate.
4. Elution and Protein IdentificationThe bound proteins are eluted from the matrix.Release the captured target proteins for analysis.
5. Mass Spectrometry AnalysisThe eluted proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).Determine the identity of the proteins that specifically interact with the steroid probe.

This methodology, which has been successfully applied to other small molecules, could be adapted for this compound. uni-tuebingen.de Such a study would be invaluable for moving beyond theoretical targets and empirically identifying the specific proteins and pathways it modulates, thus clarifying its mechanism of action and potential physiological roles.

Development of this compound Analogs for Receptor Ligand Design

The androstane skeleton is a privileged scaffold in medicinal chemistry, serving as a template for designing ligands that target a variety of receptors and enzymes. nih.gov The development of analogs of this compound could be a fruitful strategy for creating novel, potent, and selective modulators of specific biological targets. Rational drug design principles can be applied to modify its structure to enhance affinity, improve selectivity, and optimize pharmacokinetic properties.

Key structural features of this compound that are amenable to modification include:

The C3-Hydroxy Group: The stereochemistry (α or β) and nature of this group are often critical for activity at neurosteroid-sensitive ion channels. Analogs could explore different esters, ethers, or carbamates at this position to modulate activity and bioavailability.

The C16-Keto Group: This functionality offers a site for various chemical transformations. It could be reduced to a hydroxyl group, converted to an oxime, or used as a handle to attach larger side chains designed to probe specific sub-pockets within a receptor's ligand-binding domain.

For example, in the context of designing ligands for the androgen receptor (AR), researchers have successfully added bulky side chains to the steroid nucleus to disrupt the receptor's active conformation, thereby creating potent antagonists. A similar strategy could be applied to this compound to develop antagonists for nuclear receptors like the constitutive androstane receptor (CAR) or to create selective inhibitors for steroidogenic enzymes such as aldo-keto reductases or 17β-hydroxysteroid dehydrogenases. nih.govnih.govnih.gov The synthesis of a focused library of analogs, followed by screening against a panel of relevant receptors, would be a systematic approach to discovering novel and potentially therapeutic agents. nih.gov

Future Directions in the Study of this compound

Advanced Omics Approaches (e.g., Metabolomics, Proteomics)

Future research on this compound will greatly benefit from the application of advanced "omics" technologies. These high-throughput methods provide a global, unbiased view of molecular changes, offering deep insights into the compound's metabolism, mechanism of action, and physiological impact. nih.gov

Metabolomics , particularly steroid-focused metabolomics using mass spectrometry (MS), can comprehensively profile the biosynthesis and metabolism of this compound. nih.govmetwarebio.com By analyzing serum or urine after administration of the compound, researchers can identify its metabolic products, delineate the enzymatic pathways responsible for its transformation (e.g., hydroxylation, reduction, conjugation), and determine its metabolic clearance rate. endocrine-abstracts.org This information is crucial for understanding its in vivo fate and identifying potentially active metabolites.

Proteomics can be used to identify proteins that are regulated by or interact with this compound. A quantitative proteomics approach (e.g., using shotgun proteomics) can compare the proteomes of cells or tissues treated with the compound versus a vehicle control. frontiersin.org This can reveal changes in the expression of specific proteins or entire pathways, pointing to the compound's downstream biological effects. nih.gov Furthermore, as discussed in section 9.2, chemical proteomics can be used to directly identify the binding partners of a modified this compound probe. uni-tuebingen.de

Omics TechnologyApplication to this compound ResearchPotential Insights
Metabolomics Analysis of steroid profiles in biological fluids (e.g., plasma, urine) following exposure to the compound.Identification of metabolic pathways, determination of pharmacokinetic properties, discovery of bioactive metabolites.
Proteomics Quantitative comparison of protein expression in treated vs. untreated cells/tissues.Elucidation of downstream signaling pathways, identification of biomarkers of activity.
Chemical Proteomics Use of an affinity-tagged analog to pull down binding partners from cell lysates.Direct identification of molecular targets and off-targets.
Transcriptomics Analysis of global gene expression changes (mRNA) in response to the compound.Understanding of gene regulatory networks affected by the compound.

High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) is a powerful drug discovery tool that enables the rapid testing of thousands to millions of compounds for biological activity. nih.gov In the context of this compound, HTS can be employed in a reverse manner: screening the single compound against a large and diverse collection of biological targets to identify novel interactions.

This approach, known as target deconvolution or target identification, can uncover unexpected activities and expand the known pharmacology of the compound. A screening campaign could involve testing this compound against:

A broad panel of receptors: Including various G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors.

A diverse set of enzymes: Focusing on kinases, proteases, and enzymes involved in steroid metabolism.

Phenotypic screens: Using high-content imaging to assess the compound's effect on cellular phenotypes like neurite outgrowth, cell proliferation, or apoptosis in various cell lines. nih.gov

Recent studies using broad in vitro screening have revealed that neurosteroids possess a wider range of biological activities than previously appreciated, modulating targets like GPCRs and the androgen receptor, sometimes in unexpected ways. nih.govresearchgate.net Applying such a systematic screening approach to this compound could similarly reveal unanticipated molecular targets and provide new avenues for therapeutic development.

Unexplored Biological Targets

While the primary theoretical targets for androstane neurosteroids are GABA-A receptors, a multitude of other potential targets remain unexplored for this compound. Based on the known activities of other neuroactive steroids, several target classes warrant investigation.

Ion Channels: Beyond GABA-A receptors, neurosteroids are known to modulate glycine receptors, NMDA receptors, and various voltage-gated calcium channels. frontiersin.orgfrontiersin.org The specific subunit composition of these channels can influence their sensitivity to steroid modulation, offering a potential mechanism for tissue- or neuron-specific effects.

Nuclear Receptors: The androstane core structure suggests potential interactions with nuclear receptors. The constitutive androstane receptor (CAR) and the androgen receptor (AR) are plausible targets. nih.govacs.org Interaction with these receptors would imply a role in regulating gene expression related to xenobiotic metabolism (CAR) or androgenic signaling (AR).

Serotonin (5-HT) Receptors: Some neurosteroids, such as dehydroepiandrosterone (B1670201) (DHEA), can interact with serotonin receptors, specifically the 5-HT3 subtype, which is a ligand-gated ion channel. frontiersin.org

Other Membrane Proteins: Emerging research indicates that neurosteroids can interact with targets such as the translocator protein (TSPO) in mitochondria or specific G-protein coupled receptors, suggesting an even broader range of potential mechanisms. nih.gov

Investigating the activity of this compound at these unexplored targets is a critical future direction. Such studies will be essential for building a complete pharmacological profile of the compound and uncovering its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxyandrostane-16-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically begins with steroid precursors like dehydroepiandrosterone (DHEA). Key steps include selective oxidation at C16 and hydroxylation at C3. Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) must be rigorously controlled to avoid side reactions. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediate purity . For reproducibility, document solvent ratios (e.g., dichloromethane:methanol) and reaction times in supplementary materials .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution 1H^1H- and 13C^{13}C-NMR are essential for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity (>95% by area normalization). For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .

Q. How can researchers evaluate the in vitro biological activity of this compound?

  • Methodological Answer : Use receptor-binding assays (e.g., androgen or glucocorticoid receptors) with radiolabeled ligands to quantify affinity (KdK_d). Cell-based models (e.g., HEK293 transfected with receptor plasmids) assess transcriptional activity via luciferase reporters. Include positive controls (e.g., testosterone) and validate results across multiple biological replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory data on the pharmacological effects of this compound be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., serum concentration, cell lines). Address these by:

  • Performing orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays).
  • Conducting dose-response studies to identify non-linear effects.
  • Replicating experiments in independent labs using standardized protocols .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Use green solvents (e.g., ethanol/water mixtures) to improve solubility and reduce byproducts. Catalytic systems (e.g., TEMPO/NaClO for oxidations) enhance efficiency. Purify intermediates via flash chromatography with gradient elution to minimize losses .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptor crystal structures (PDB IDs). Validate force fields using experimental data from NIST or peer-reviewed studies. Molecular dynamics simulations (e.g., GROMACS) assess binding stability. Correlate computed binding energies (ΔG\Delta G) with in vitro IC50_{50} values to refine SAR hypotheses .

Q. What systematic approaches are recommended for meta-analyses of this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines to screen literature across PubMed, Scopus, and Web of Science. Extract data using predefined inclusion criteria (e.g., in vivo studies with ≥10 subjects). Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude low-quality studies (e.g., missing controls). Report findings with forest plots and I2^2 statistics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.